1-Chloro-3-ethylbenzene

Catalog No.
S1895115
CAS No.
620-16-6
M.F
C8H9Cl
M. Wt
140.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-3-ethylbenzene

CAS Number

620-16-6

Product Name

1-Chloro-3-ethylbenzene

IUPAC Name

1-chloro-3-ethylbenzene

Molecular Formula

C8H9Cl

Molecular Weight

140.61 g/mol

InChI

InChI=1S/C8H9Cl/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3

InChI Key

LOXUEGMPESDGBQ-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)Cl

Canonical SMILES

CCC1=CC(=CC=C1)Cl

1-Chloro-3-ethylbenzene is an aromatic compound with the molecular formula C8H9Cl and a molecular weight of 140.61 g/mol. It consists of a benzene ring substituted with a chloro group and an ethyl group at the meta position. This compound is classified under chlorobenzenes and is known for its distinctive chemical properties due to the presence of both the chlorine atom and the ethyl group, which influence its reactivity and interactions.

1-Chloro-3-ethylbenzene is classified as a combustible liquid []. It can be harmful if swallowed, causes skin and eye irritation, and may be harmful if inhaled [].

  • Safety Precautions:
    • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when handling [].
    • Work in a well-ventilated area.
    • Avoid contact with skin, eyes, and clothing.
  • Organic Synthesis

    Due to the presence of a reactive chlorine group and an ethyl side chain, 1-CEB could be a starting material for further organic synthesis. The chlorine can be substituted or eliminated to introduce new functional groups, while the ethyl group can participate in various reactions depending on the desired outcome.

  • Reference Compound

    1-CEB's well-defined structure and properties make it a suitable reference compound for analytical techniques like chromatography or spectroscopy. Its unique characteristics in these analyses can help identify unknown compounds with similar structures [, ].

  • Material Science Research

    Aromatic hydrocarbons with halogen substituents like 1-CEB can be used in the development of new materials. Research has explored halogenated aromatics in applications like flame retardants or components in liquid crystals, but specific research on 1-CEB in this field is limited.

Typical of aromatic compounds, including:

  • Electrophilic Substitution: The chloro group can be replaced by other electrophiles under appropriate conditions.
  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, especially in the presence of strong bases.
  • Reduction: The compound can be reduced to form 3-ethylbenzene using reducing agents like lithium aluminum hydride.

Research on the biological activity of 1-chloro-3-ethylbenzene is limited, but similar chlorinated aromatic compounds have been studied for their potential toxicity and effects on human health. Chlorinated compounds can exhibit endocrine-disrupting properties and may affect reproductive health. Further studies are necessary to fully understand the biological implications of 1-chloro-3-ethylbenzene.

The synthesis of 1-chloro-3-ethylbenzene can be achieved through several methods:

  • Friedel-Crafts Acylation followed by Electrophilic Substitution:
    • Start with benzene, react with acetyl chloride in the presence of aluminum chloride to form acetophenone.
    • Perform electrophilic substitution with chlorine, leading to 1-chloro-3-ethylbenzene .
  • Decarbonylation of Aliphatic Aldehydes:
    • This method involves using palladium on carbon as a catalyst under specific conditions to yield 1-chloro-3-ethylbenzene from appropriate precursors .
  • Direct Chlorination:
    • Chlorination of 3-ethylphenol or related compounds can also yield 1-chloro-3-ethylbenzene directly under controlled conditions.

1-Chloro-3-ethylbenzene has several applications, including:

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing various pharmaceuticals and agrochemicals.
  • Solvent: Used in organic reactions due to its solvent properties.
  • Chemical Research: Employed in studies focusing on chlorinated compounds and their derivatives.

Interaction studies involving 1-chloro-3-ethylbenzene primarily focus on its reactivity with nucleophiles and electrophiles. The presence of the chloro group makes it susceptible to nucleophilic attack, while the ethyl group influences steric hindrance during reactions. These interactions are crucial for understanding its behavior in synthetic chemistry and potential biological effects.

Several compounds share structural similarities with 1-chloro-3-ethylbenzene. Here are some notable examples:

Compound NameStructureUnique Features
EthylbenzeneC6H5C2H5No halogen; used primarily as a solvent
1-ChlorobenzeneC6H5ClSimple chlorobenzene; lacks ethyl substitution
1-Bromo-3-ethylbenzeneC8H9BrBromine instead of chlorine; different reactivity
2-ChloroethylbenzeneC8H9ClChlorine at ortho position; different steric effects

Uniqueness of 1-Chloro-3-Ethylbenzene: The unique meta positioning of the chloro group relative to the ethyl group gives it distinct reactivity compared to other similar compounds, influencing its applications in organic synthesis and chemical research.

XLogP3

3.4

Boiling Point

183.8 °C

Melting Point

-55.0 °C

Other CAS

620-16-6

Wikipedia

1-Chloro-3-ethylbenzene

Dates

Modify: 2023-08-16

Explore Compound Types